N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide
Description
N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide is a chemical compound with the molecular formula C11H14N2O2Sn This compound is characterized by the presence of a cyano group, a methoxy group, and a trimethylstannyl group attached to a benzamide core
Properties
CAS No. |
62150-01-0 |
|---|---|
Molecular Formula |
C12H16N2O2Sn |
Molecular Weight |
338.98 g/mol |
IUPAC Name |
N-cyano-4-methoxy-N-trimethylstannylbenzamide |
InChI |
InChI=1S/C9H8N2O2.3CH3.Sn/c1-13-8-4-2-7(3-5-8)9(12)11-6-10;;;;/h2-5H,1H3,(H,11,12);3*1H3;/q;;;;+1/p-1 |
InChI Key |
JVVZWAAOUCKFSB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C#N)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with trimethylstannyl cyanide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylstannyl group can facilitate the formation of organometallic intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyano-4-methoxy-N-(trimethylsilyl)benzamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
N-Cyano-4-methoxy-N-(trimethylgermyl)benzamide: Similar structure but with a trimethylgermyl group instead of a trimethylstannyl group.
Uniqueness
This uniqueness makes it a valuable compound for various scientific investigations .
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